molecular formula C17H18ClNO4 B12478799 2-Chloro-4-[(2-ethoxy-3-methoxybenzyl)amino]benzoic acid

2-Chloro-4-[(2-ethoxy-3-methoxybenzyl)amino]benzoic acid

Cat. No.: B12478799
M. Wt: 335.8 g/mol
InChI Key: LMCFBFOPMBQAMU-UHFFFAOYSA-N
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Description

2-Chloro-4-[(2-ethoxy-3-methoxybenzyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, an ethoxy group, and a methoxybenzylamino group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(2-ethoxy-3-methoxybenzyl)amino]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and solvents is critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(2-ethoxy-3-methoxybenzyl)amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-4-[(2-ethoxy-3-methoxybenzyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(2-ethoxy-3-methoxybenzyl)amino]benzoic acid involves its interaction with specific molecular targets. The chloro and amino groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, modulating biochemical processes and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-[(2-ethoxy-3-methoxybenzyl)amino]benzoic acid is unique due to the combination of functional groups it possesses. This unique structure allows for specific interactions with biological targets and chemical reactivity that is not observed in similar compounds. The presence of both electron-donating and electron-withdrawing groups provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

2-chloro-4-[(2-ethoxy-3-methoxyphenyl)methylamino]benzoic acid

InChI

InChI=1S/C17H18ClNO4/c1-3-23-16-11(5-4-6-15(16)22-2)10-19-12-7-8-13(17(20)21)14(18)9-12/h4-9,19H,3,10H2,1-2H3,(H,20,21)

InChI Key

LMCFBFOPMBQAMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNC2=CC(=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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